N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Adenosine A₂A receptor Benzothiazole sulfonamide Patent-enumerated compound

N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5, molecular formula C₁₇H₁₈N₄O₃S₂, molecular weight 390.48 g/mol) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, specifically an isonicotinamide derivative. Its core scaffold—linking a pyridine-4-carboxamide to a benzothiazole ring via a sulfonamide bridge—is documented in patent literature as a privileged adenosine receptor ligand framework.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.5g/mol
CAS No. 691867-37-5
Cat. No. B489790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
CAS691867-37-5
Molecular FormulaC17H18N4O3S2
Molecular Weight390.5g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C17H18N4O3S2/c1-2-3-8-19-26(23,24)13-4-5-14-15(11-13)25-17(20-14)21-16(22)12-6-9-18-10-7-12/h4-7,9-11,19H,2-3,8H2,1H3,(H,20,21,22)
InChIKeyWWWVDWCLSZDFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5): Chemical Identity and Pharmacological Lineage for Research Procurement


N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5, molecular formula C₁₇H₁₈N₄O₃S₂, molecular weight 390.48 g/mol) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, specifically an isonicotinamide derivative. Its core scaffold—linking a pyridine-4-carboxamide to a benzothiazole ring via a sulfonamide bridge—is documented in patent literature as a privileged adenosine receptor ligand framework [1]. The N-butylsulfamoyl substituent distinguishes this compound from other alkyl chain variants (e.g., methyl, ethyl, tert-butyl) within the same patent series, which were developed for modulation of the adenosine A₂A receptor [1]. The compound is primarily cited as a research tool and as a structural analog of the glutaminase GLS1 inhibitor chemotype exemplified by BPTES and CB-839 [2].

A₂A
Patent-enumerated N-butylsulfamoyl member for adenosine A₂A receptor SAR studies
GLS1
Scaffold-aligned probe for glutaminase GLS1 allosteric inhibitor chemotype comparison
LogP
Intermediate lipophilicity (LogP 2.68) for series-wide physicochemical profiling

Why N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs Without Experimental Validation


Within the benzothiazole sulfonamide isonicotinamide series, minor alkyl chain variations at the sulfonamide nitrogen—from methyl to butyl to tert-butyl—produce pronounced pharmacological divergence. In the closely related glutaminase inhibitor chemotype, the replacement of a flexible n-diethylthio group (as in BPTES) with an n-butyl moiety (as in CB-839) results in a ≥13-fold improvement in enzymatic IC₅₀ and a >100-fold gain in cellular antiproliferation potency [1]. Structural biology studies confirm that the butyl chain participates in key hydrophobic contacts within the allosteric binding pocket, directly influencing inhibitory efficacy [2]. Consequently, substituting this specific N-butylsulfamoyl compound with a methyl, ethyl, or tert-butyl variant from the same patent series, or with the unsubstituted sulfamoyl analog, will yield quantitatively different target engagement profiles. Procurement decisions for structure-activity relationship (SAR) studies or pharmacological profiling must therefore be compound-specific.

Chain Alkyl chain variation (methyl, ethyl, tert-butyl) may shift target engagement and allosteric binding contacts; N-butyl identity is critical for hydrophobic pocket fit.
Lipophilicity N-butyl vs. N-diethyl analog shows ~0.3 LogP difference; cellular permeability and solubility profiles may not transfer across analogs.
Bridge Sulfonamide bridge (vs. sulfide in BPTES) can influence binding kinetics and selectivity; direct substitution without validation may confound SAR interpretation.

Quantified Differentiation Evidence for N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide Against Its Closest Pharmacological Analogs


Structural Classification within the Adenosine A₂A Receptor Ligand Patent Series: N-Butylsulfamoyl vs. N-Sulfamoyl and N-Alkyl Variants

This compound is explicitly encompassed by the Markush structure in US20030134854, which covers isonicotinamide derivatives of benzothiazoles as adenosine A₂A receptor ligands [1]. The patent enumerates specific N-alkylsulfamoyl variants including n-butyl, tert-butyl, methyl, and ethyl analogs, establishing a defined chemical series. While quantitative binding data for this exact compound are not publicly reported, the patent's systematic enumeration of the N-butylsulfamoyl substituent confirms its intentional inclusion for adenosine receptor SAR exploration. The unsubstituted sulfamoyl analog (CAS 717860-74-7), in contrast, has been evaluated only in high-throughput screening assays unrelated to adenosine receptors , suggesting divergent biological annotation.

Patent Series Identity
Class-level inference
Explicitly enumerated N-butylsulfamoyl member of adenosine A₂A ligand series (US20030134854); unsubstituted sulfamoyl analog lacks adenosine annotation.
Defines compound-specific research entry point for A₂A SAR vs. uncharacterized analogs.
Data to verify: no direct binding data for this compound.
Adenosine A₂A receptor Benzothiazole sulfonamide Patent-enumerated compound

Alkyl Chain Length–Potency Relationship Inferred from the Glutaminase GLS1 Inhibitor Chemotype: N-Butyl vs. N-Diethylthio Moiety

Although direct GLS1 enzymatic data for CAS 691867-37-5 are unavailable, its core scaffold closely mirrors the leading glutaminase inhibitor chemotype. In the canonical pair BPTES (diethylthio linker) versus CB-839 (n-butyl linker), the n-butyl substitution confers a ≥13-fold improvement in enzymatic IC₅₀ and a >100-fold improvement in cellular antiproliferation GI₅₀ [1]. The n-butyl group engages in critical hydrophobic contacts within the allosteric pocket, as shown by co-crystal structures of KGA with CB-839 [2]. Given that this compound similarly carries an N-butylsulfamoyl substituent on the benzothiazole scaffold, the alkyl chain length–potency trend established in the GLS1 chemotype provides a rational basis for its differentiated pharmacological profile relative to shorter-chain analogs.

GLS1 Potency Trend
Class-level inference
≥13-fold IC₅₀ improvement & >100-fold cellular GI₅₀ gain reported for n-butyl (CB-839) vs. diethylthio (BPTES) in GLS1 chemotype.
Supports N-butyl chain preference for GLS1 inhibitor scaffold optimization.
Inferred from structural analogs; direct compound data unavailable.
Glutaminase GLS1 Allosteric inhibition Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Solubility Profile of the N-Butylsulfamoyl Compound vs. Shorter-Chain and Unsubstituted Analogs

The N-butylsulfamoyl substituent confers a calculated LogP of 2.68 and a topological polar surface area (TPSA) of 129 Ų for CAS 691867-37-5 . By comparison, the diethylsulfamoyl analog (CAS 691867-36-4) has a calculated XLogP3 of 2.4 [1], while the unsubstituted sulfamoyl analog (CAS 717860-74-7, molecular weight 334.4) has lower lipophilicity due to the absence of the alkyl chain. This difference in LogP of approximately 0.3 units between N-butyl and N-diethyl variants translates to a ~2-fold difference in calculated partition coefficient, which in the GLS1 inhibitor series has been correlated with improved membrane permeability and cellular potency [2]. Procurement of the N-butyl compound therefore provides a distinct lipophilicity window for exploration of pharmacokinetic determinants within the series.

Lipophilicity Window
Supporting evidence
Calculated LogP 2.68 (N-butyl) vs. 2.4 (N-diethyl); Δ ≈ 0.3 units.
Provides distinct lipophilicity benchmark for permeability and solubility SAR within the series.
Computed properties; experimental values to confirm.
Lipophilicity Calculated LogP Physicochemical property

Selectivity Profile of the GLS1 Inhibitor Chemotype: GLS1 vs. GLS2, Glutamate Dehydrogenase, and γ-Glutamyl Transpeptidase

In the glutaminase inhibitor chemotype from which CAS 691867-37-5 is derived, the allosteric binding mechanism confers high selectivity for kidney-type glutaminase (GLS1) over the liver isoform GLS2, as well as over glutamate dehydrogenase and γ-glutamyl transpeptidase . This selectivity arises from the unique allosteric pocket present in GLS1 but not in GLS2, as demonstrated by the co-crystal structure of human KGA with BPTES (PDB: 3VOZ) [1]. While direct selectivity data for this exact compound are not yet published, the shared benzothiazole-sulfonamide scaffold and allosteric binding mode strongly suggest analogous selectivity behavior. In contrast, earlier glutaminase inhibitors such as DON (6-diazo-5-oxo-L-norleucine) are broadly reactive glutamine analogs with significant toxicity due to lack of isoform selectivity.

GLS1 Selectivity Context
Class-level inference
BPTES/CB-839 chemotype selective for GLS1 over GLS2, glutamate dehydrogenase, and γ-glutamyl transpeptidase (no inhibition up to 10 μM).
Allosteric binding mode suggests isoform-selective profile; distinguishes from pan-reactive DON.
Selectivity inferred; experimental confirmation for this compound needed.
Target selectivity GLS1 isoform specificity Off-target profiling

Recommended Research Applications for N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe in Adenosine A₂A Receptor Ligand Optimization

As an explicitly enumerated member of the isonicotinamide benzothiazole patent series (US20030134854) [1], this N-butylsulfamoyl compound serves as a defined SAR probe for evaluating the contribution of linear four-carbon alkyl chains to A₂A receptor affinity and selectivity. Procurement of this compound alongside the N-methyl, N-ethyl, N-tert-butyl, and N-unsubstituted sulfamoyl analogs enables systematic mapping of the alkyl chain length–affinity relationship within a single scaffold, supporting medicinal chemistry campaigns targeting neurological indications associated with adenosine A₂A modulation.

Glutaminase GLS1 Allosteric Inhibitor Scaffold for Comparative Cellular Metabolism Studies

Given the established SAR connection between N-alkyl chain identity and GLS1 inhibitory potency in the benzothiazole sulfonamide class [1], this compound can be used as a comparator to benchmark novel GLS1 inhibitor candidates. It fills the structural gap between the short-chain BPTES analogs (diethylthio) and the optimized clinical candidate CB-839 (n-butyl), providing an intermediate data point for validating computational docking models and for evaluating the impact of the sulfonamide bridge (present in CAS 691867-37-5) versus the sulfide bridge (present in BPTES) on target engagement and cellular glutamine dependency [2].

Physicochemical and Pharmacokinetic Profiling of Benzothiazole Sulfonamide Series

With a calculated LogP of 2.68 [1], this compound occupies an intermediate lipophilicity position within the series, offering a defined comparator for assessing the relationship between lipophilicity, aqueous solubility, microsomal stability, and membrane permeability. When used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments alongside the N-diethyl analog (CAS 691867-36-4, XLogP3 = 2.4) and the N-unsubstituted analog (CAS 717860-74-7, lower LogP), it enables quantifiable differentiation of the butyl chain's contribution to ADME properties, informing lead optimization strategies for CNS or oncology indications [2].

Enzymatic Selectivity Profiling in Metabolic Enzyme Panels

For contract research organizations (CROs) and academic screening facilities offering glutaminase inhibitor selectivity panels, this compound is a valuable addition alongside BPTES, CB-839, and compound 968 [1]. Its inclusion allows clients to assess whether the N-butylsulfamoyl–isonicotinamide architecture confers any differences in off-target activity against related amidohydrolases (e.g., GLS2, asparaginase, glutamine synthetase) compared to the thiadiazole-based BPTES scaffold, supporting informed selection of chemical starting points for drug discovery projects.

Application
Selection Property
Validation Focus
Adenosine A₂A SAR probe
Patent-enumerated N-butylsulfamoyl member
Alkyl chain length–affinity mapping in A₂A ligand series
Glutaminase GLS1 comparator
N-Butyl scaffold bridging BPTES and CB-839
Benchmarking against diethylthio and optimized n-butyl inhibitors
Physicochemical series profiling
Intermediate calculated LogP 2.68
LogP-permeability relationship across N-alkyl variants
Enzyme selectivity panel
Allosteric GLS1 inhibitor chemotype
Off-target profiling against GLS2 and related amidohydrolases
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